3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride
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Description
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride is a complex organic compound with a unique structure that combines a quinoline moiety with a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Preparation of the Phenylurea Group: This involves the reaction of an appropriate isocyanate with an amine to form the urea linkage.
Coupling of Intermediates: The quinoline and phenylurea intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography
Properties
Molecular Formula |
C20H23ClN4O3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-quinolin-6-ylurea;hydrochloride |
InChI |
InChI=1S/C20H22N4O3.ClH/c21-8-10-26-11-12-27-18-5-1-4-16(14-18)23-20(25)24-17-6-7-19-15(13-17)3-2-9-22-19;/h1-7,9,13-14H,8,10-12,21H2,(H2,23,24,25);1H |
InChI Key |
ZQNPZCXIFVIMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOCCN)NC(=O)NC2=CC3=C(C=C2)N=CC=C3.Cl |
Origin of Product |
United States |
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